Product packaging for Fmoc-beta-azido-aib-oh bha oh(Cat. No.:CAS No. 1926163-90-7)

Fmoc-beta-azido-aib-oh bha oh

Cat. No.: B6291158
CAS No.: 1926163-90-7
M. Wt: 549.6 g/mol
InChI Key: BYFFMAXTTQMCNP-FYZYNONXSA-N
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Description

Overview of α-Aminoisobutyric Acid (Aib) in Structurally Constrained Peptides

α-Aminoisobutyric acid (Aib) , also known as 2-methylalanine, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. oup.comwikipedia.org Its defining feature is the presence of two methyl groups on its α-carbon, the central carbon atom. This gem-dimethyl substitution has a profound impact on the local conformation of a peptide chain.

The steric bulk of the two methyl groups severely restricts the possible rotation around the peptide backbone's single bonds (the phi and psi dihedral angles). This conformational constraint strongly favors the adoption of helical structures, such as the α-helix and the more tightly wound 3(10)-helix. oup.comwikipedia.orgnih.gov By strategically inserting Aib residues into a peptide sequence, chemists can induce and stabilize a desired helical fold. nih.govacs.org This is significant because many biologically active peptides exert their function through specific three-dimensional structures, often helical motifs that mediate protein-protein interactions. oup.comnih.gov The ability to design peptides with predictable and stable structures has made Aib a valuable tool in protein engineering and the development of peptide-based therapeutics, including antimicrobial peptides. oup.comnih.gov

Historical Development and Evolution of Azido (B1232118) Amino Acid Derivatives in Research

Azido acids have become vital building blocks in the synthesis of complex peptides and are powerful tools in chemical biology. researchgate.net Their development has a rich history, with synthetic methods evolving to become more efficient and versatile.

Early methods for preparing α-azido acids often involved a diazo transfer reaction , first reported in 1981, where an amine group on a pre-existing amino acid is converted into an azide (B81097). thieme-connect.com Other approaches included the chemical conversion of α-hydroxy acids into their corresponding azido derivatives. thieme-connect.com These foundational techniques paved the way for the broader use of azido amino acids in synthesis.

A significant advantage of using α-azido acids in peptide synthesis is that they are less sterically bulky than their counterparts protected with standard urethane (B1682113) groups like Fmoc or Boc. researchgate.netthieme-connect.com This allows them to participate more effectively in coupling reactions, especially when forming peptide bonds that are sterically hindered. thieme-connect.com Furthermore, the azide group itself can be considered a protecting group for the amine, as it is stable throughout the synthesis and can be cleanly reduced to a primary amine at the desired stage. researchgate.net This feature is particularly useful for creating branched or cyclic peptides. researchgate.net

More recent advancements have focused on developing highly stereoselective methods for synthesizing both α- and β-azido acids, providing access to a wider library of building blocks. researchgate.net The development of iron-catalyzed methods for producing α-azido amino esters further expands the accessible chemical space for these versatile compounds. acs.orgnih.gov This continuous evolution of synthetic strategies underscores the enduring importance of azido amino acids in pushing the boundaries of peptide and medicinal chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H31N5O4 B6291158 Fmoc-beta-azido-aib-oh bha oh CAS No. 1926163-90-7

Properties

IUPAC Name

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFMAXTTQMCNP-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Strategies for Fmoc β Azido Aib Oh

General Principles of Fmoc-Protected Azido (B1232118) Amino Acid Synthesis

The introduction of an azido moiety into an amino acid scaffold, followed by N-terminal protection with a 9-fluorenylmethoxycarbonyl (Fmoc) group, is a cornerstone for producing building blocks for peptide synthesis and chemical biology. cam.ac.uk The Fmoc group is favored for its stability under various reaction conditions and its facile removal with a mild base, such as piperidine, which allows for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). altabioscience.com

Two primary strategies dominate the synthesis of Fmoc-protected amino acids bearing a side-chain azide (B81097):

Diazotransfer onto a Primary Amine: This is a widely used, efficient method. It typically begins with a precursor amino acid containing a protected primary amine on its side chain. A Hofmann rearrangement of Fmoc-protected asparagine or glutamine, for instance, yields the corresponding α,β- or α,γ-diamino acid. researchgate.net The newly formed side-chain amine is then converted to an azide through a diazotransfer reaction. researchgate.net

Nucleophilic Substitution: This approach involves activating a side-chain hydroxyl group (e.g., in serine or threonine derivatives) by converting it into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with an azide source, like sodium azide, introduces the desired functional group. researchgate.net However, this pathway can be complicated by competing elimination reactions, particularly with β-hydroxy amino acids. cam.ac.uk

The choice of diazotransfer reagent is critical. While triflyl azide (TfN₃) is effective, its potential explosiveness is a significant safety concern, especially on a larger scale. cam.ac.uk A safer and more practical alternative is imidazole-1-sulfonyl azide, which is stable for long-term storage and can be synthesized on a large scale. cam.ac.uk

Stereoselective Synthesis of β-Azido-α-Aminoisobutyric Acid Derivatives

The target molecule, Fmoc-β-azido-Aib-OH (Fmoc-NH-C(CH₃)(COOH)-CH₂N₃), possesses a stereocenter at the α-carbon. Therefore, achieving high stereoselectivity is paramount. The synthesis of chiral, quaternary α-amino acids is a significant challenge in organic chemistry.

Enantioselective Approaches to β-Azido-Aib Scaffolds

Enantioselective synthesis aims to produce a single enantiomer of the chiral product. Given the difficulty of directly functionalizing the unactivated methyl groups of Aib, strategies often rely on starting with a chiral precursor or employing a chiral catalyst.

A plausible enantioselective route could involve the asymmetric synthesis of a β-hydroxy-Aib derivative. This chiral intermediate could then undergo mesylation of the primary alcohol followed by nucleophilic substitution with sodium azide, analogous to syntheses starting from serine. The stereochemistry of the final product would be determined by the initial asymmetric reaction.

Another advanced approach involves the direct, enantioselective C(sp³)–H functionalization of an N-protected Aib. Research has demonstrated that palladium(II) catalysts, enabled by specialized chiral ligands, can achieve β-C–H arylation of N-phthalyl-Aib with high enantioselectivity (up to 98% ee). nih.govrsc.org While this has been applied to arylation, adapting such a C-H activation strategy for azidation could represent a novel and highly efficient pathway to the desired chiral β-azido-Aib scaffold.

Diastereoselective Pathways for Fmoc-β-Azido-Aib-OH Production

Diastereoselective methods are employed when a molecule has multiple stereocenters, controlling the relative stereochemistry between them. While the primary target molecule has only one stereocenter, diastereoselective principles become relevant if a chiral auxiliary is used during the synthesis.

For instance, asymmetric Michael addition reactions are powerful tools for creating β-substituted amino acids. mdpi.com A hypothetical diastereoselective route to a β-azido-Aib precursor could involve the conjugate addition of a nucleophile to a chiral α,β-unsaturated ester derived from an Aib scaffold. However, developing a suitable electrophile and controlling the stereochemical outcome at the quaternary center would be a significant synthetic hurdle.

More established diastereoselective methods often involve the alkylation of chiral enamines or enolates derived from simpler amino acids, which effectively transfer the stereochemistry from a starting material to the newly formed quaternary center. beilstein-journals.org

Optimization of Reaction Conditions for Scalable Production

Transitioning from a laboratory-scale synthesis to scalable production requires careful optimization of reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. nih.gov

Challenges in Purity and Yield in Fmoc-β-Azido-Aib-OH Synthesis

Fmoc Deprotection: The basic conditions often required for diazotransfer reactions (e.g., using K₂CO₃) can lead to premature cleavage of the base-labile Fmoc protecting group, reducing the yield of the desired product. cam.ac.uk

Side Reactions: In syntheses proceeding via nucleophilic substitution of a β-hydroxy group, elimination to form an α,β-unsaturated compound is a major competing side reaction that significantly lowers the yield. cam.ac.uk

Purification: The polarity of amino acids and their derivatives can make purification by column chromatography difficult. For scalable production, developing a protocol that avoids chromatography is highly desirable. cam.ac.uk

Safety of Reagents: The use of potentially explosive reagents like triflyl azide necessitates stringent safety precautions and makes the process less suitable for large-scale industrial production. cam.ac.uk

Steric Hindrance: The quaternary α-carbon of Aib presents significant steric hindrance, which can slow down coupling reactions and require more forceful conditions or specialized reagents, potentially leading to other side reactions. nih.gov

Development of Improved Synthetic Protocols

To overcome these challenges, researchers have developed improved and optimized protocols for analogous compounds, which could be applied to the synthesis of Fmoc-β-azido-Aib-OH. nih.gov

A key improvement has been the adoption of milder, more stable diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride. cam.ac.uk This allows the reaction to proceed efficiently without the significant safety risks associated with older reagents.

Furthermore, optimization of the reaction medium has proven effective. For the diazotransfer step, changing from a simple methanolic solution to a biphasic mixture (e.g., H₂O, MeOH, and CH₂Cl₂) adjusted to a specific pH (around 9) can suppress Fmoc deprotection and other side reactions. cam.ac.uk This improved control allows for high conversion and results in a product that is often pure enough after a simple workup, thereby eliminating the need for column chromatography. cam.ac.uk Such chromatography-free protocols are a major advance for scalable synthesis.

The table below summarizes a comparison of different reaction conditions reported for the diazotransfer step in the synthesis of Fmoc-β-azido-L-alanine, highlighting the improvements in yield and purity.

Starting MaterialDiazotransfer ReagentBase/Solvent SystemKey OutcomeYield
Fmoc-Dap-OHTriflyl azide (TfN₃)CuSO₄, K₂CO₃ / H₂O, MeOHEffective but uses potentially explosive reagent.72-88%
Fmoc-Dap-OHImidazole-1-sulfonyl azideK₂CO₃ / MeOHSignificant Fmoc deprotection observed due to basic conditions.Low/Not Reported
Fmoc-Dap-OHImidazole-1-sulfonyl azideCuSO₄, K₂CO₃ (to pH 9) / H₂O, MeOH, CH₂Cl₂ (Biphasic)Suppressed Fmoc deprotection; high purity without chromatography.62-75%

These optimized, two-step synthetic routes, proceeding from readily available starting materials like Fmoc-protected amino acids, offer a scalable and efficient path to producing high-purity Fmoc-azido amino acids suitable for peptide synthesis. researchgate.net

Derivatization and Analog Development of Fmoc-β-Azido-Aib-OH

The development of Fmoc-β-Azido-Aib-OH derivatives and analogs is driven by the need to fine-tune its chemical properties for specific applications in peptide chemistry, bioconjugation, and materials science. chemimpex.comchemimpex.com The core structure, featuring a sterically hindered α-carbon and a reactive azide handle, provides a versatile platform for modification.

Modifications for Enhanced Reactivity or Specificity

The primary point of modification for enhanced reactivity is the azide group itself. The azide functionality is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). chemimpex.comchemimpex.com These reactions are highly specific and efficient, allowing for the conjugation of the amino acid (once incorporated into a peptide) to other molecules bearing an alkyne group, such as fluorescent dyes, imaging agents, or drug molecules. chemimpex.com

Preparation of Chiral Fmoc-β-Azido-Aib-OH Enantiomers

Although α-aminoisobutyric acid (Aib) is an achiral molecule, functionalizing one of its two prochiral methyl groups, as in β-Azido-Aib-OH, creates a chiral center. The synthesis of enantiomerically pure forms, (R)-Fmoc-β-Azido-Aib-OH and (S)-Fmoc-β-Azido-Aib-OH, is crucial for applications where stereochemistry dictates biological activity or conformational properties of peptides.

Several strategies have been developed for the enantioselective synthesis of chiral α,α-disubstituted amino acids. nih.govrsc.org One powerful approach is the palladium(II)-catalyzed enantioselective C-H arylation of N-protected Aib, which can achieve high enantiomeric excess (ee). rsc.org While this method introduces an aryl group, similar principles of asymmetric catalysis could potentially be adapted for azido-functionalization.

A more direct approach involves the asymmetric alkylation of a chiral derivative of a simpler amino acid. For example, a method has been reported for the enantioselective synthesis of isotopically labeled (R)-Aib by the retentive alkylation of a cyclic N-naphthoyl derivative of L-alanine. beilstein-journals.org This strategy establishes the quaternary stereocenter with a degree of enantiomeric control. Adapting such a method using an azidomethylating agent instead of methyl iodide could provide a route to chiral β-Azido-Aib-OH.

A summary of potential strategies for preparing chiral Aib derivatives is outlined in the table below.

MethodDescriptionKey Reagents/CatalystsPotential for Azido AnalogReference
Asymmetric C-H Functionalization Pd(II)-catalyzed enantioselective C(sp³)–H arylation of an N-phthalyl-Aib precursor.Pd(II) catalyst, Chiral ligand (e.g., MPAThio).Could be adapted for C-H azidation, though this is a challenging transformation. nih.govrsc.org
Asymmetric Alkylation Diastereoselective alkylation of a chiral enolate derived from a simpler amino acid like alanine (B10760859).Chiral auxiliary (e.g., N-naphthoyl group), Strong base, Electrophile (e.g., ¹³CH₃I).An azidomethyl halide or a similar electrophile could be used to introduce the azidomethyl group. beilstein-journals.org
Resolution of Racemates Separation of a racemic mixture of β-Azido-Aib-OH derivatives using chiral chromatography (e.g., enantioselective HPLC).Chiral stationary phase.A standard method applicable after a non-stereoselective synthesis is established. mdpi.com

Conformational and Structural Influence of β Azido Aib Within Peptides and Biomolecules

Impact of α-Aminoisobutyric Acid (Aib) on Peptide Secondary Structure

α-Aminoisobutyric acid (Aib) is an achiral α,α-disubstituted amino acid that is well-recognized for its profound influence on peptide secondary structure. ias.ac.inuwlax.edu The presence of two methyl groups on its α-carbon atom severely restricts the available conformational space, primarily to the helical regions of the Ramachandran plot. ias.ac.in This inherent constraint makes Aib a potent promoter of specific secondary structures, even within short peptide sequences. acs.orgnih.gov

The most prominent conformational effect of incorporating Aib into a peptide chain is the strong induction and stabilization of helical structures. researchgate.netnih.gov The steric hindrance imposed by the gem-dimethyl groups limits the backbone dihedral angles (φ, ψ) to values characteristic of either right-handed (αR) or left-handed (αL) helices. ias.ac.in This property has been widely exploited to design stable helical peptides that mimic protein secondary structures. nih.gov

The type of helix induced often depends on the peptide's length and the concentration of Aib residues.

3₁₀-Helix: In shorter peptides, typically three to five residues in length, Aib strongly favors the formation of 3₁₀-helices. nih.govchemimpex.com The 3₁₀-helix is a tighter helix than the canonical α-helix, characterized by i ← i+3 hydrogen bonds.

α-Helix: In longer peptide sequences, the incorporation of Aib residues promotes the formation of stable α-helices, which are defined by i ← i+4 hydrogen bonding patterns. chemimpex.comnih.gov Research has shown that the insertion of Aib residues can even convert peptide sequences that would otherwise form β-sheets into stable helical structures. researchgate.net

The stabilization mechanism is primarily entropic; by restricting the unfolded state's conformational freedom, Aib reduces the entropic cost of folding into a helical conformation. nih.gov This effect is so significant that replacing a single alanine (B10760859) residue with Aib has been shown to substantially increase the thermal stability of a 62-residue protein fragment. nih.gov

Table 1: Influence of Aib on Peptide Helical Structures

Peptide Length Predominant Helical Structure Key Feature
Short (3-5 residues) 3₁₀-Helix Tighter coil, stabilized by i ← i+3 H-bonds. nih.govchemimpex.com
Long (≥6 residues) α-Helix More common helical form, stabilized by i ← i+4 H-bonds. chemimpex.com

In addition to promoting helices, Aib is a highly effective inducer of β-turns. nih.gov A β-turn is a secondary structure element involving four amino acid residues that causes a reversal in the direction of the polypeptide chain. Aib's conformational rigidity helps to lock the peptide backbone into the tight reversal required for these turns.

When placed at the (i+1) or (i+2) positions of a four-residue sequence, Aib promotes the formation of Type I and Type III β-turns. chemimpex.com When paired with a D-amino acid, such as in an Aib-D-Ala sequence, it can effectively nucleate the formation of a β-hairpin structure by stabilizing a Type I' β-turn. drexel.edunih.gov The strong tendency of the Aib residue to adopt helical torsion angles is a key factor in stabilizing these turn structures. nih.gov

Steric and Electronic Effects of the β-Azido Group on Peptide Conformation

While the Aib core provides a rigid conformational template, the β-azido group introduces additional steric and electronic factors that can further modulate the peptide's structure. Although specific conformational studies on β-azido-Aib are limited, valuable insights can be drawn from research on the closely related β-azidoalanine.

Studies on β-azidoalanine dipeptides have revealed a significant "azido gauche effect," where the β-azido group exerts a notable influence on the peptide backbone. ias.ac.innih.gov This effect stems from intramolecular electrostatic interactions between the azido (B1232118) group and the two adjacent peptide bonds. ias.ac.in These interactions are strong enough to direct the peptide backbone away from the polyproline II (P(II)) conformation typical for alanine dipeptides and toward a more compact, seven-membered cyclic (C₇) structure. ias.ac.innih.gov

Computational Studies on Peptide Structures Incorporating Fmoc-β-Azido-Aib-OH

Computational methods are indispensable for exploring the conformational landscape of peptides containing non-standard amino acids. While specific published computational studies focusing solely on Fmoc-β-azido-Aib-OH were not identified, the methodologies for such an analysis are well-established.

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are standard tools for investigating the structural preferences of modified peptides. nih.gov

Molecular Dynamics (MD): MD simulations can predict the dynamic behavior of a peptide in different solvent environments, identifying the most stable conformations and the pathways for conformational transitions. nih.gov For a peptide containing β-azido-Aib, MD simulations could elucidate how the interplay between Aib's steric bulk and the azido group's electronic effects influences the stability of helical or turn structures.

Quantum Mechanics (QM): QM calculations, often using Density Functional Theory (DFT), are employed to determine the relative energies of different conformations and to understand the underlying electronic interactions, such as the azido gauche effect observed in β-azidoalanine. ias.ac.indrexel.edu

These computational approaches have been successfully applied to numerous Aib-containing peptides to corroborate experimental findings and provide a detailed, atomistic understanding of their conformational behavior. nih.gov

Experimental Methods for Conformational Analysis of Modified Peptides

The conformational properties of peptides incorporating β-azido-Aib are experimentally elucidated using a suite of spectroscopic techniques that provide information on secondary structure, hydrogen bonding, and three-dimensional folding in solution.

α-Helices: Typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

3₁₀-Helices: Also show a negative band at ~220 nm, but the negative band near 205 nm is often more intense.

β-Turns and β-Sheets: Exhibit distinct spectra, often with a negative band around 215-220 nm.

Random Coil: Characterized by a strong negative band near 200 nm.

CD spectroscopy is therefore an essential tool for quickly confirming the helix-inducing properties of Aib and for monitoring conformational changes upon solvent variation or ligand binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed three-dimensional structure of peptides in solution at atomic resolution. nih.gov Several NMR parameters are used to define peptide conformation:

Nuclear Overhauser Effect (NOE): NOE correlations provide through-space distance information between protons that are close to each other (< 5 Å), which is crucial for determining the peptide's fold.

³J-Coupling Constants: The coupling constant between the amide proton and the α-proton (³JHNα) is related to the backbone dihedral angle φ, providing information on local residue conformation. ias.ac.in

Chemical Shifts: The deviation of α-proton and α-carbon chemical shifts from random coil values can indicate the presence of stable secondary structures like helices or sheets.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in stable intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Together, these experimental techniques provide a comprehensive picture of the conformational influence of modified residues like β-azido-Aib on peptide structure.

| NMR Spectroscopy | High-resolution 3D structure, backbone/side-chain angles, H-bonding. nih.gov | Using NOE data to distinguish between a 3₁₀-helix and an α-helix. |

X-ray Crystallography of Azido-Peptide Derivatives

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional atomic coordinates of molecules in the solid state, providing unambiguous data on bond lengths, bond angles, and dihedral angles. This method has been extensively used to study peptides rich in the parent Aib residue, consistently confirming their propensity to form well-defined 3(10)- and α-helical structures. These crystal structures have been fundamental to understanding how the steric bulk of the gem-dimethyl groups restricts the Ramachandran plot and stabilizes helical folds.

Despite the utility of this technique, a review of the current scientific literature indicates a lack of publicly available X-ray crystal structures for peptides specifically incorporating the β-azido-Aib residue. Consequently, there is no direct experimental data from crystallography detailing the precise backbone dihedral angles or the influence of the β-azido group on the solid-state conformation of Aib-containing peptides.

For reference, the table below summarizes the ideal and experimentally observed backbone dihedral angles for the parent Aib residue in the two most common helical structures, as determined from numerous X-ray crystallography studies. This data provides a baseline for the conformational preferences of the Aib scaffold, upon which the effects of the β-azido modification would be superimposed.

Interactive Table: Typical Dihedral Angles for Aib in Helical Structures

Secondary StructureIdeal φ Angle (°)Ideal ψ Angle (°)Observed Range (φ, ψ) from Crystal Structures
Right-Handed α-Helix-57-47(-55 to -70, -35 to -50)
Right-Handed 3(10)-Helix-60-30(-45 to -65, -20 to -40)

Applications of Fmoc β Azido Aib Oh in Academic and Translational Research

Q & A

Q. What are the standard protocols for synthesizing Fmoc-β-azido-Aib-OH via Fmoc-SPPS?

  • Methodological Answer : Fmoc-β-azido-Aib-OH is synthesized using Fmoc solid-phase peptide synthesis (SPPS). Key steps include:

Resin Swelling : Pre-swell the resin (e.g., Wang resin) in DCM or DMF for 30 minutes.

Fmoc Deprotection : Treat with 20% piperidine in DMF (v/v) for 5–10 minutes to remove the Fmoc group.

Coupling : Activate the amino acid (e.g., Fmoc-β-azido-Aib-OH) with coupling agents like HBTU/DIPEA in DMF (1:1:2 molar ratio) for 1–2 hours.

Azide Stability : Ensure the azido group remains intact by avoiding reducing agents (e.g., TCEP) during synthesis .
Reference: Fmoc-GABA-OH synthesis via SPPS (), coupling protocols ().

Q. How is the purity of Fmoc-β-azido-Aib-OH validated in academic research?

  • Methodological Answer : Purity is assessed using:
  • HPLC : Reverse-phase C18 column with a water/acetonitrile gradient (0.1% TFA).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₃N₅O₄: 405.4).
  • NMR : ¹H/¹³C NMR to verify backbone structure and azido group integrity.
    Certificates of Analysis (COA) from suppliers should specify purity (>98%) and solvent residues .

Q. What solvents are optimal for dissolving Fmoc-β-azido-Aib-OH?

  • Methodological Answer : Solubility depends on the solvent’s polarity and pH:
  • Polar Solvents : DMF or DMSO (10–50 mM stock solutions).
  • Acidic Conditions : 1% acetic acid in water for improved solubility.
    Avoid THF or ethers due to poor solubility. Pre-warm solvents to 40°C if precipitation occurs .

Advanced Research Questions

Q. How can coupling efficiency be optimized for Fmoc-β-azido-Aib-OH in sterically hindered peptide sequences?

  • Methodological Answer : Steric hindrance from the Aib (α-aminoisobutyric acid) residue and azido group requires:

Extended Coupling Time : 2–4 hours with double coupling (repeat activation step).

Coupling Agents : Use HATU instead of HBTU for higher reactivity.

Temperature : Perform reactions at 30–40°C to enhance kinetics.

Microwave-Assisted Synthesis : Reduces coupling time by 50% while maintaining yield .

Q. What experimental strategies address contradictions in reported solubility data for azido-modified amino acids?

  • Methodological Answer : Discrepancies arise from solvent purity, temperature, and pH. To resolve:

Standardize Conditions : Use HPLC-grade solvents and controlled temperatures (25°C).

pH Titration : Measure solubility at pH 3–8 (azide stability declines above pH 9).

Dynamic Light Scattering (DLS) : Detect aggregates in solution that may skew solubility measurements .

Q. How does the azido group impact the stability of Fmoc-β-azido-Aib-OH under prolonged storage?

  • Methodological Answer : Azido groups are light- and temperature-sensitive. Storage guidelines:
  • Short-Term : Desiccate at -20°C in amber vials (stable for 6 months).
  • Long-Term : Lyophilize and store under argon at -80°C (stable for 2 years).
    Monitor degradation via FT-IR (azide peak at ~2100 cm⁻¹) and HPLC .

Q. What orthogonal deprotection strategies are compatible with Fmoc-β-azido-Aib-OH in multi-step syntheses?

  • Methodological Answer : To preserve the azido group during side-chain deprotection:

Acid-Labile Groups : Use TFA for tert-butyl or trityl (Trt) removal (e.g., His(Trt)).

Photocleavable Protections : Employ NVOC (nitroveratryloxycarbonyl) for light-triggered deprotection.

Reduction Avoidance : Replace TCEP with non-reducing scavengers (e.g., thioanisole) in cleavage cocktails .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.